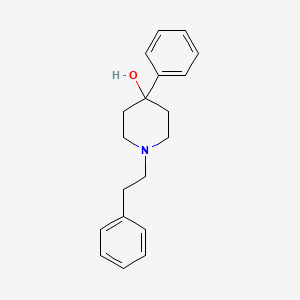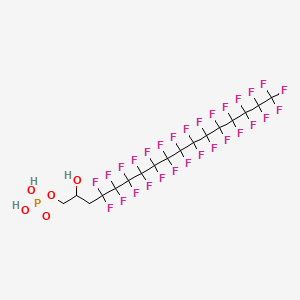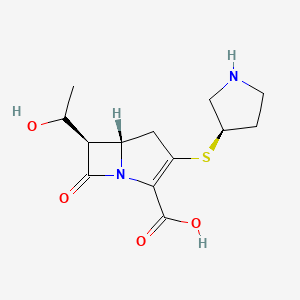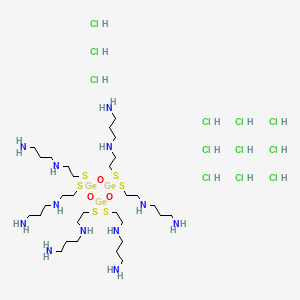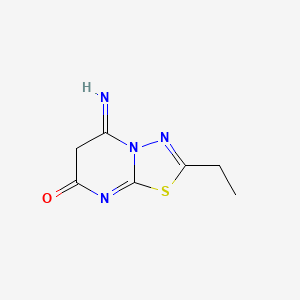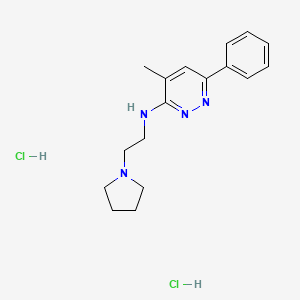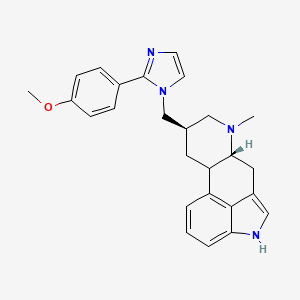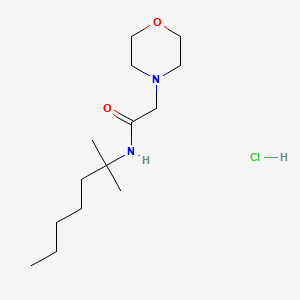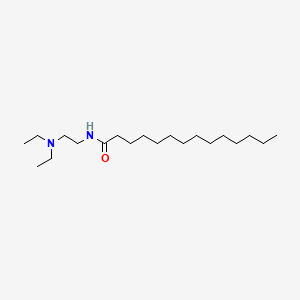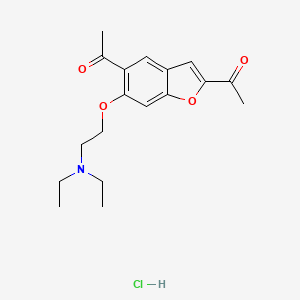
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfato de amonio bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluorometil)dodecilo) es un compuesto fluorado conocido por sus propiedades químicas únicas. Este compuesto se caracteriza por su alto contenido de flúor, que le confiere una estabilidad química excepcional y resistencia a la degradación. Se usa comúnmente en diversas aplicaciones industriales debido a sus propiedades hidrófobas y oleófobas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de fosfato de amonio bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluorometil)dodecilo) generalmente implica la reacción de un alcohol fluorado con oxicloruro de fósforo, seguido de neutralización con hidróxido de amonio. Las condiciones de reacción a menudo requieren solventes anhidros y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto implica síntesis a gran escala utilizando rutas de reacción similares, pero optimizadas para la eficiencia y el rendimiento. El proceso puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para cumplir con los estrictos estándares de calidad requeridos para aplicaciones comerciales.
Análisis De Reacciones Químicas
Tipos de reacciones
Fosfato de amonio bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluorometil)dodecilo) principalmente experimenta reacciones de sustitución debido a la presencia de grupos fosfato reactivos. También puede participar en reacciones de hidrólisis y condensación en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones con este compuesto incluyen ácidos y bases fuertes, que facilitan los procesos de sustitución e hidrólisis. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para garantizar que se siga la ruta de reacción deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la hidrólisis del compuesto puede producir alcoholes fluorados y derivados del ácido fosfórico.
Aplicaciones Científicas De Investigación
Fosfato de amonio bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluorometil)dodecilo) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como tensioactivo y emulsionante en diversos procesos químicos debido a sus propiedades únicas de superficie activa.
Biología: Se emplea en el estudio de proteínas de membrana y bicapas lipídicas, ya que su estructura fluorada puede imitar las membranas biológicas.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos, particularmente para fármacos hidrófobos.
Industria: Se utiliza en la producción de recubrimientos repelentes al agua y al aceite, así como en la formulación de lubricantes y grasas especiales.
Mecanismo De Acción
El mecanismo de acción del fosfato de amonio bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluorometil)dodecilo) se basa principalmente en su capacidad para interactuar con superficies hidrófobas y oleófobas. Las cadenas fluoradas del compuesto crean una barrera que repele el agua y el aceite, lo que lo hace altamente efectivo en aplicaciones que requieren protección de la superficie. Los objetivos moleculares y las vías involucradas incluyen interacciones con bicapas lipídicas y dominios hidrófobos en proteínas.
Comparación Con Compuestos Similares
Compuestos similares
Metacrilato de 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecilo: Otro compuesto fluorado con propiedades hidrófobas similares, utilizado en recubrimientos y tratamientos de superficie.
Acrilato de 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecilo: Conocido por su uso en procesos de polimerización para crear polímeros altamente fluorados.
Singularidad
Fosfato de amonio bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluorometil)dodecilo) se destaca por su combinación específica de cadenas fluoradas y grupos fosfato, que proporcionan un equilibrio único de hidrofobicidad y reactividad. Esto lo hace particularmente valioso en aplicaciones que requieren tanto protección de la superficie como funcionalidad química.
Propiedades
Número CAS |
93776-25-1 |
|---|---|
Fórmula molecular |
C26H12F46NO4P |
Peso molecular |
1307.3 g/mol |
Nombre IUPAC |
azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] phosphate |
InChI |
InChI=1S/C26H9F46O4P.H3N/c27-5(28,9(33,34)13(41,42)17(49,50)21(57,58)19(53,54)15(45,46)11(37,38)7(31,23(61,62)63)24(64,65)66)1-3-75-77(73,74)76-4-2-6(29,30)10(35,36)14(43,44)18(51,52)22(59,60)20(55,56)16(47,48)12(39,40)8(32,25(67,68)69)26(70,71)72;/h1-4H2,(H,73,74);1H3 |
Clave InChI |
XHKCGZYCGBPERC-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


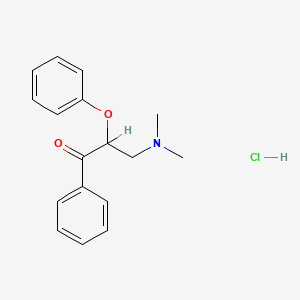
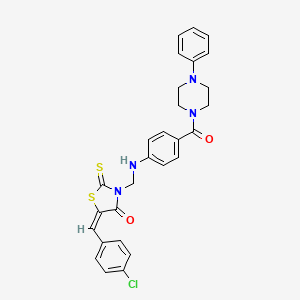
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
